molecular formula C12H32N4Zr B1143060 テトラキス(エチルメチルアミノ)ジルコニウム CAS No. 175923-04-3

テトラキス(エチルメチルアミノ)ジルコニウム

カタログ番号 B1143060
CAS番号: 175923-04-3
分子量: 323.63
InChIキー:
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説明

Synthesis Analysis

The compound has been synthesized through oxidative addition and cleavage processes, leading to the formation of carbene complexes and ionic liquids. For example, carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups were synthesized, demonstrating a new synthetic protocol for ionic liquids with high yield and purity (Dalton transactions, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3-dimethylimidazolium salts, has been described in detail, highlighting differences arising from variations in anion size. This understanding is crucial for predicting the behavior of 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate in various chemical environments (Journal of Physics: Condensed Matter, 2003).

Chemical Reactions and Properties

The compound and its derivatives have been employed in a variety of chemical reactions, including fluorination processes. These reactions have demonstrated the compound's potential as a fluorinating agent, offering moderate to good yields in specific conditions (The Journal of organic chemistry, 2015).

Physical Properties Analysis

Ionic liquids containing imidazolium components, similar to 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate, have been studied for their liquid structure using neutron diffraction. These studies reveal insights into charge ordering, cation-cation and cation-anion separations, enhancing our understanding of the physical properties of these compounds (The journal of physical chemistry. B, 2006).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate and related ionic liquids have been explored, showing their stability and potential for use in various chemical applications. For instance, the compound's role in decarboxylative fluorination demonstrates its utility in introducing fluorine into aromatic molecules, expanding its applicability in organic synthesis (Organic letters, 2017).

科学的研究の応用

ジルコニウムフッ化物の原子層堆積(ALD)

テトラキス(エチルメチルアミド)ジルコニウム(IV)は、ALDプロセスにおける前駆体として、ジルコニウムフッ化物膜を作成するために使用されます {svg_1}。これらの膜は、そのユニークな特性により、いくつかの高度な技術的用途において不可欠です。

触媒における用途:ALDによって製造されたジルコニウムフッ化物膜は、さまざまな化学反応における触媒として使用されます。その高い表面積と反応性は、工業プロセスにおける反応を加速させるのに適しています。

光学膜:これらの膜は、光学膜の製造にも適用されます。均一で欠陥のない層を形成する能力は、高品質な光学部品に不可欠です。

リチウムイオン電池電極の保護コーティング:ジルコニウムフッ化物膜の保護特性は、リチウムイオン電池電極の耐久性と性能を向上させるために利用されます。この用途は、より効率的で長寿命の電池の開発に特に重要です。

強誘電体薄膜

テトラキス(エチルメチルアミド)ジルコニウム(IV)は、強誘電性を示すHf0.5Zr0.5O2薄膜の堆積のための前駆体として役立ちます {svg_2}。これらの膜は、半導体デバイスにおける潜在的な用途のために重要です。

メモリとロジックアプリケーション:強誘電体薄膜は、超薄層まで縮小され、3次元ナノ構造に堆積させることができるため、半導体デバイスのメモリとロジックアプリケーションに適しています。

ウェイクアップ効果の軽減:テトラキス(エチルメチルアミド)ジルコニウム(IV)を堆積プロセスで使用すると、強誘電体膜におけるウェイクアップ効果を軽減するのに役立ち、これは半導体デバイスの信頼性にとって重要です。

高k誘電体材料

テトラキス(エチルメチルアミド)ジルコニウム(IV)は、現代の電子機器に不可欠な成分である高k誘電体材料の合成に使用されます {svg_3}.

フレキシブルエレクトロニクス:テトラキス(エチルメチルアミド)ジルコニウム(IV)を使用して合成された高k誘電体材料は、フレキシブルエレクトロニクス分野で特に役立ちます。これらは、機能性を失うことなく曲げたり折り畳んだりできるデバイスの開発に貢献します。

デバイス性能の向上:これらの材料により、消費電力が少なく、効率が高い電子デバイスを作成できます。これは、電子技術の進歩における重要な要素です。

半導体デバイス製造

この化合物は、業界で使用される他の材料との互換性があるため、半導体デバイスの製造に役立ちます {svg_4}.

超薄強誘電体層:従来の電極と互換性のある超薄強誘電体層を作成することができ、デバイスの小型化の可能性を広げます。

3次元ナノ構造:テトラキス(エチルメチルアミド)ジルコニウム(IV)は、次世代の半導体デバイスに不可欠な、3次元ナノ構造への均一な堆積を可能にします。

有機金属化学気相堆積(MOCVD)

テトラキス(エチルメチルアミド)ジルコニウム(IV)は、金属有機前駆体から薄膜を堆積させるために使用される方法であるMOCVD用に開発されています {svg_5}.

容易なリガンド分解:この化合物の構造は、容易なリガンド分解を促進し、MOCVDプロセスに有益であり、高品質な膜堆積につながります。

電荷移動:化合物中のメチル基とエチル基の間の電荷移動は、堆積プロセスを強化し、より効率的かつ制御されたものにします。

高度な材料分析

この化合物の特性は、特にハイブリッド材料の研究において、高度な材料分析に適しています {svg_6}.

Safety and Hazards

Tetrakis(ethylmethylamido)zirconium(IV) may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided due to the potential for a violent reaction and possible flash fire . It should be handled under inert gas .

将来の方向性

Tetrakis(ethylmethylamido)zirconium(IV) has potential applications in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . Its use as a precursor for atomic layer deposition of zirconium fluoride suggests potential future directions in these areas .

特性

IUPAC Name

ethyl(methyl)azanide;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSISLWUNZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175923-04-3
Record name Tetrakis(ethylmethylamido)zirconium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

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